1-Amino-1-(thiophen-2-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(thiophen-2-yl)but-3-en-2-one is a compound with the molecular formula C₈H₉NOS. It features a thiophene ring, which is a five-membered ring containing sulfur, and an amino group attached to a butenone structure.
Preparation Methods
The synthesis of 1-Amino-1-(thiophen-2-yl)but-3-en-2-one typically involves the condensation of thiophene derivatives with appropriate amino and carbonyl-containing reagents. One common method includes the reaction of thiophene-2-carbaldehyde with an amino ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Amino-1-(thiophen-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-1-(thiophen-2-yl)but-3-en-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-1-(thiophen-2-yl)but-3-en-2-one and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to the observed biological effects. For instance, the compound may inhibit specific enzymes or receptors, thereby affecting cellular processes .
Comparison with Similar Compounds
1-Amino-1-(thiophen-2-yl)but-3-en-2-one can be compared with other thiophene derivatives, such as:
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different pharmacological effects.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a trisubstituted thiophene structure.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which differentiate it from other thiophene-based compounds.
Properties
Molecular Formula |
C8H9NOS |
---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
1-amino-1-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H9NOS/c1-2-6(10)8(9)7-4-3-5-11-7/h2-5,8H,1,9H2 |
InChI Key |
GCQFYICRNPYRFZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C(C1=CC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.